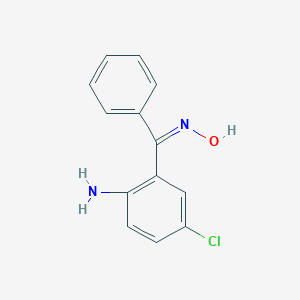

2-Amino-5-chlorobenzophenone oxime

説明

Contextual Significance in Organic Synthesis and Pharmaceutical Intermediates

The primary significance of 2-amino-5-chlorobenzophenone (B30270) oxime lies in its established role as a pivotal intermediate in the synthesis of several benzodiazepines, a class of psychotropic drugs. guidechem.comchemicalbook.com It serves as a direct precursor to medicinally important compounds such as chlordiazepoxide, oxazepam, and diazepam. guidechem.comchemicalbook.com The synthesis of these benzodiazepines typically involves the reaction of 2-amino-5-chlorobenzophenone oxime with a suitable reagent to construct the diazepine (B8756704) ring system. For instance, the synthesis of chlordiazepoxide involves reacting the oxime with chloroacetyl chloride, followed by treatment with methylamine (B109427). wikipedia.org

The synthesis of the oxime itself is a well-documented process, commonly achieved through the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine (B1172632) hydrochloride. guidechem.compatsnap.comgoogle.com Various reaction conditions have been explored to optimize the yield and purity of the product, often employing ethanol (B145695) as a solvent and a base such as sodium hydroxide (B78521) to facilitate the reaction. patsnap.com The efficiency of this conversion is critical for the cost-effective production of the subsequent pharmaceutical agents. The compound's structure, featuring both a nucleophilic amino group and an oxime moiety, allows for sequential chemical modifications, which is a key aspect of its utility in multi-step organic syntheses.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 18097-52-4 guidechem.com |

| Molecular Formula | C₁₃H₁₁ClN₂O lookchem.com |

| Molecular Weight | 246.69 g/mol biosynth.com |

| Appearance | Yellow crystalline powder guidechem.comchemicalbook.com |

| Melting Point | 117-120 °C chemicalbook.com |

| Boiling Point (Predicted) | 434.9±45.0 °C chemicalbook.com |

| Density (Predicted) | 1.27±0.1 g/cm³ chemicalbook.com |

| LogP | 3.73000 lookchem.com |

Evolution of Research on Benzophenone (B1666685) Oxime Derivatives

Research on benzophenone oximes has evolved significantly from focusing primarily on their role as intermediates to exploring a wider range of applications based on their diverse chemical reactivity and biological potential. Early research was largely centered on the synthesis and characterization of these compounds, including their various isomeric forms. google.comacs.org The photooxidation of benzophenone oxime and its derivatives has also been a subject of study, investigating their behavior upon exposure to light. acs.org

More recently, the field has expanded to the synthesis and investigation of novel O-substituted derivatives of benzophenone oximes. researchgate.net These studies aim to create new molecules with specific biological activities. For example, research has been conducted on derivatives of benzophenone oxime as potential β-adrenergic blocking agents. researchgate.net Furthermore, new derivatives have been synthesized and evaluated as potential radiopharmaceuticals for brain imaging, highlighting the ongoing efforts to find new medical applications for this class of compounds. nih.gov The unique structure of benzophenones, with two aryl groups attached to a carbonyl, has inspired the synthesis of numerous derivatives with potential antitumour and anti-inflammatory properties. nih.gov This broader research context underscores a shift towards harnessing the benzophenone oxime scaffold for the development of new functional molecules beyond their traditional use in benzodiazepine (B76468) synthesis.

Critical Gaps and Prospective Avenues in this compound Scholarship

Despite its established importance, there are several areas where further research on this compound could be beneficial. One critical area is the investigation of its polymorphism. A study has detailed the crystal structure of a monoclinic polymorph and compared it to a previously known triclinic form, revealing differences in molecular packing and intermolecular interactions. iucr.org A deeper understanding of the different polymorphic forms and the conditions that favor their formation could have significant implications for its stability, solubility, and reactivity, which are crucial parameters in pharmaceutical manufacturing.

While its role as an intermediate is well-documented, the exploration of other potential biological activities of this compound itself remains a relatively unexplored avenue. Given that various benzophenone derivatives have shown a wide range of bioactivities, it is plausible that this specific oxime or its novel derivatives could possess other therapeutic properties. nih.gov For instance, research into new derivatives for applications such as brain imaging is a promising direction. nih.gov

Furthermore, there is an opportunity for the development of more sustainable and efficient synthesis methods. While the current synthesis is effective, developing greener synthetic routes with higher atom economy and reduced waste would be a valuable contribution. patsnap.com Future research could also focus on creating a broader library of derivatives by modifying the amino and phenyl groups to explore new structure-activity relationships and potentially discover compounds with novel applications in materials science or as chemical sensors, expanding the utility of this versatile molecule.

Structure

3D Structure

特性

IUPAC Name |

(NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAVNCINXJNLED-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230398 | |

| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15185-66-7, 18097-52-4 | |

| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15185-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chlorobenzophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-chlorobenzophenone oxime, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4AZJ6W4EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Amino 5 Chlorobenzophenone Oxime and Analogues

Conventional Synthetic Approaches

Oxime Formation from 2-Amino-5-chlorobenzophenone (B30270) via Hydroxylamine (B1172632) Condensation

The most common and conventional method for synthesizing 2-amino-5-chlorobenzophenone oxime is through the condensation reaction of 2-amino-5-chlorobenzophenone with hydroxylamine. patsnap.comwikipedia.orggoogle.com This reaction is typically carried out by refluxing 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride in a suitable solvent, such as ethanol (B145695). patsnap.comgoogle.com A base, like sodium hydroxide (B78521), is often added to the reaction mixture. patsnap.com

The general procedure involves dissolving 2-amino-5-chlorobenzophenone in ethanol, followed by the addition of hydroxylamine hydrochloride and a base. patsnap.com The mixture is then heated under reflux for several hours to facilitate the formation of the oxime. patsnap.comgoogle.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). After the reaction is complete, the product is typically isolated by cooling the mixture, followed by filtration and washing of the resulting crystals. patsnap.com

One patented method describes refluxing a mixture of 2-amino-5-chlorobenzophenone and hydroxylamine hydrochloride in alcohol for 22 hours. google.com The resulting product is a mixture of the α- and β-oxime isomers. google.com Another variation of this method involves reacting 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride in ethanol in the presence of sodium hydroxide, followed by a reflux period of 3 hours. patsnap.com

The following table summarizes typical reaction conditions for the hydroxylamine condensation:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature |

| 2-Amino-5-chlorobenzophenone | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol | 3 hours | Reflux (70°C) |

| 2-Amino-5-chlorobenzophenone | Hydroxylamine hydrochloride | Alcohol | 22 hours | Reflux |

Adaptations of Classical Oxime Synthesis Protocols (e.g., Beckmann Conversion Modifications)

In the context of this compound, which is an important intermediate in the synthesis of various benzodiazepines, controlling the stereochemistry of the oxime is crucial for subsequent reactions. wikipedia.orggoogle.com The direct product of the hydroxylamine condensation is often a mixture of oxime isomers. google.comchembk.com

Advanced and High-Efficiency Synthetic Strategies

Microwave-Assisted Synthesis of 2-Amino-5-chlorobenzophenone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netactascientific.commdpi.com This technique has been successfully applied to the synthesis of various derivatives of 2-amino-5-chlorobenzophenone.

For instance, the synthesis of 2-(chloroacetamido)-5-chlorobenzophenone, a derivative of 2-amino-5-chlorobenzophenone, can be achieved through both conventional and microwave methods. researchgate.net The microwave-assisted approach has been shown to be more efficient. researchgate.net In a specific application, 2-chloroacetamido-5-chlorobenzophenone was reacted with hexamethylenetetramine and ammonium (B1175870) chloride in a methanol-water mixture under microwave irradiation to produce benzodiazepin-2-ones in excellent yields (around 90%) within minutes. actascientific.com

Another advanced method involves a multi-step synthesis of 2-amino-5-chlorobenzophenone itself, where one of the steps utilizes microwave heating. patsnap.com In this process, the product from the initial reaction of p-chloronitrobenzene and phenylacetonitrile (B145931) is microwaved, leading to the formation of 5-chloro-3-phenyl-2,1-benzisoxazole, an intermediate that is then converted to 2-amino-5-chlorobenzophenone. patsnap.compatsnap.com

Process Optimization in this compound Production

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness, particularly in industrial applications. patsnap.com Research has focused on various aspects of the process, including the selection of raw materials, reaction conditions, and purification methods.

One optimization strategy involves adjusting the molar ratios of the reactants. For example, in the hydroxylamine condensation reaction, different molar ratios of 2-amino-5-chlorobenzophenone to hydroxylamine hydrochloride and sodium hydroxide have been investigated to maximize the yield of the oxime. patsnap.com The volume of the solvent, such as ethanol, relative to the weight of the aminoketone has also been identified as a key parameter. patsnap.com

The addition of activated carbon during the reaction can help to decolorize the solution and remove impurities, leading to a purer final product. patsnap.com Post-reaction workup procedures, such as distillation to remove the solvent and adjustment of pH to facilitate precipitation, are also critical steps that can be optimized. patsnap.com

The following table highlights some of the optimized parameters for the synthesis:

| Parameter | Optimized Condition | Reference |

| Molar ratio (aminoketone:hydroxylamine HCl) | 1.0:1.5 to 1.0:2.0 | patsnap.com |

| Molar ratio (aminoketone:NaOH) | 1.0:2.0 to 1.0:2.8 | patsnap.com |

| Solvent Volume (ethanol:aminoketone weight) | 5.0:1.0 to 8.0:1.0 | patsnap.com |

| Reaction Temperature | 70°C | patsnap.com |

Stereochemical Considerations in Synthesis: Generation and Separation of Oxime Isomers

The reaction of 2-amino-5-chlorobenzophenone with hydroxylamine results in the formation of two geometric isomers of the oxime: the syn-isomer and the anti-isomer (often referred to as α- and β-isomers). google.comchembk.com These isomers arise from the different spatial arrangements of the hydroxyl group relative to the other substituents on the C=N double bond.

The formation of these isomers is a significant consideration, as their relative proportions can influence the outcome of subsequent reactions. google.com For example, in the synthesis of certain benzodiazepines, only one of the oxime isomers may be the desired starting material. google.com

The separation of these isomers can be challenging. google.com However, methods have been developed to isolate the desired isomer. One approach involves the selective crystallization of one isomer from a suitable solvent. google.com For instance, the α-oxime of 2-amino-5-chlorobenzophenone can be obtained by refluxing a mixture of the isomers in chlorobenzene (B131634), followed by cooling to induce crystallization. google.com Similarly, refluxing the β-oxime in xylene can also lead to its conversion and subsequent crystallization as the α-oxime. google.com

The two isomers of this compound have distinct physical properties, such as different melting points, which can be used to identify and characterize them. chembk.com One isomer has a melting point of 164-167°C, while the other melts at 129-132°C. chembk.com

Green Chemistry Principles Applied to this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for important chemical intermediates like this compound. Traditional methods for oxime synthesis often involve hazardous reagents, volatile organic solvents, and energy-intensive procedures. nih.govijprajournal.com The application of green chemistry principles seeks to mitigate these drawbacks by focusing on aspects such as the use of alternative solvents, energy efficiency, and the use of safer, renewable reagents.

Conventional synthesis of this compound, as detailed in some patents, involves the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride in ethanol, often with heating under reflux for several hours. patsnap.com While ethanol is a bio-based solvent, the prolonged heating contributes to a higher energy demand.

In contrast, several innovative and environmentally benign methodologies have been developed for oxime synthesis in general, which are applicable to the production of this compound. These methods align with the core tenets of green chemistry by reducing waste, minimizing energy consumption, and utilizing less hazardous materials.

One promising green approach is the use of solvent-free reaction conditions , often referred to as "grindstone chemistry." nih.govbohrium.com This solid-state method involves grinding the reactants, such as the parent ketone and hydroxylamine hydrochloride, together, sometimes with a solid catalyst. nih.gov The mechanical energy from grinding can initiate and drive the reaction to completion without the need for a solvent, thus eliminating a significant source of volatile organic compound (VOC) emissions and simplifying product work-up. nih.govbohrium.com For instance, the use of bismuth(III) oxide (Bi2O3) as a catalyst in solvent-free oximation has been shown to be effective for a variety of carbonyl compounds. nih.gov

Microwave-assisted synthesis represents another significant advancement in green chemistry that can be applied to the synthesis of this compound. actascientific.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. actascientific.comrsc.org This rapid and efficient heating can also lead to higher yields and cleaner reactions with fewer byproducts. The synthesis of various benzophenone (B1666685) derivatives and other heterocyclic compounds has been successfully demonstrated using microwave technology, highlighting its potential for the synthesis of the target oxime. actascientific.comresearchgate.net

The replacement of traditional organic solvents with aqueous media is a cornerstone of green synthesis. yccskarad.com Water is an ideal solvent from an environmental and economic perspective due to its non-toxicity, non-flammability, and abundance. The synthesis of aryl oximes has been successfully carried out in mineral water at room temperature, which can act as a natural and benign reaction medium. ias.ac.in The presence of naturally occurring salts in mineral water can even enhance reaction rates and yields. ias.ac.in

Furthermore, the use of natural acids as catalysts presents a green alternative to conventional acid catalysts. ijprajournal.com Aqueous extracts from sources like citrus fruits have been employed as natural acid catalysts for oxime synthesis, offering a renewable and biodegradable option. ijprajournal.com

For the synthesis of the precursor, 2-amino-5-chlorobenzophenone, a greener method has been described that utilizes iron powder for the reduction of an isoxazole (B147169) intermediate. google.com This method is presented as more environmentally friendly and economical compared to reductions using other metals, as iron is inexpensive and the resulting iron slag can be recycled. google.com

The following table provides a comparative overview of traditional and potential green synthetic methodologies for the preparation of oximes, which could be adapted for this compound.

Table 1: Comparison of Synthetic Methodologies for Oxime Synthesis

| Methodology | Catalyst | Solvent | Energy Input | Reaction Time | Key Green Advantages |

|---|---|---|---|---|---|

| Traditional Method | Base (e.g., NaOH) | Ethanol | Reflux (Heating) | Several hours | Use of a bio-solvent. patsnap.com |

| Grindstone Chemistry | Bismuth(III) oxide | Solvent-free | Mechanical grinding | Minutes | Eliminates solvent use, reduces waste, short reaction times. nih.govbohrium.com |

| Microwave-Assisted | Various | Minimal or no solvent | Microwave irradiation | Minutes | Significant energy and time savings, often higher yields. actascientific.comrsc.org |

| Aqueous Synthesis | None or Hyamine® | Water/Mineral Water | Room Temperature | Minutes to hours | Avoids organic solvents, uses a safe and abundant medium. yccskarad.comias.ac.in |

| Natural Acid Catalysis | Fruit extracts | Aqueous | Varies | Varies | Utilizes renewable and biodegradable catalysts. ijprajournal.com |

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical production.

Structural Characterization and Solid State Analysis of 2 Amino 5 Chlorobenzophenone Oxime

Spectroscopic Elucidation Techniques

Spectroscopic methods are instrumental in determining the molecular structure and purity of chemical compounds. For 2-Amino-5-chlorobenzophenone (B30270) oxime, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy, and mass spectrometry provides a comprehensive characterization.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of 2-Amino-5-chlorobenzophenone, the precursor to the oxime, has been reported. chemicalbook.comnist.gov For 2-Amino-5-chlorobenzophenone oxime, the IR and Raman spectra would be expected to show characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the oxime group, C=N stretching of the oxime, and various vibrations associated with the substituted benzene (B151609) rings. These vibrational modes are sensitive to the molecular environment and can offer insights into intermolecular interactions, such as hydrogen bonding.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 |

| O-H Stretch (Oxime) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=N Stretch (Oxime) | 1620-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-Cl Stretch | 600-800 |

This table presents expected ranges for the key functional groups in this compound based on general spectroscopic principles.

Mass Spectrometric Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of the related compound, 2-Amino-5-chlorobenzophenone, is available and provides a fragmentation pattern that can be used for its identification. nist.gov For this compound, mass spectrometry would confirm its molecular weight of approximately 246.69 g/mol . ncats.io High-resolution mass spectrometry could further provide the exact mass, confirming its elemental formula (C₁₃H₁₁ClN₂O). ncats.io The fragmentation pattern would also offer structural information, showing characteristic losses of fragments such as OH, H₂O, and parts of the phenyl rings.

X-ray Crystallography and Polymorphism Studies

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) analysis has been successfully employed to determine the molecular and crystal structure of this compound. iucr.orgresearchgate.net This technique has revealed the existence of at least two polymorphic forms: a triclinic and a monoclinic form. iucr.orgiucr.org

In a study of the monoclinic polymorph, the molecular conformation is characterized by a significant twist between the phenyl and the 2-amino-5-chlorophenyl rings attached to the oxime group, with a dihedral angle of 80.53(4)°. iucr.orgiucr.org The crystal structure is stabilized by strong intermolecular O-H···N hydrogen bonds, which lead to the formation of centrosymmetric dimers. iucr.orgiucr.org An intramolecular N-H···O hydrogen bond is also observed. researchgate.net

| Crystal System | Space Group | Key Intermolecular Interaction | Reference |

| Monoclinic | P2₁/c (assumed from centrosymmetric dimer) | O-H···N hydrogen bonds forming centrosymmetric dimers | iucr.orgiucr.org |

| Triclinic | Not specified | Not detailed in provided results | iucr.orgiucr.org |

This table summarizes the crystallographic information for the known polymorphs of this compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. In the case of 2-amino-5-chlorobenzophenone and its derivatives, PXRD is employed to confirm the phase purity of the bulk material and to identify the crystal system and space group. For instance, single crystals of 2-amino-5-chlorobenzophenone (2A5CB) have been successfully grown and their structure confirmed by PXRD analysis, which revealed a cubic structure.

Polymorphic Landscape of this compound (e.g., Monoclinic and Triclinic Forms)

This compound (2A-5CBO) is known to exhibit polymorphism, meaning it can exist in more than one crystalline form. nih.goviucr.org To date, two polymorphs have been identified and characterized: a monoclinic form and a triclinic form. nih.goviucr.org

A monoclinic polymorph of 2A-5CBO, denoted as mon-2A-5CBO, was synthesized and its crystal structure determined at 90 K. nih.goviucr.org A previously reported triclinic polymorph is also known. nih.goviucr.org The existence of these different crystalline forms highlights the compound's ability to adopt different packing arrangements in the solid state, which can influence its physical properties.

Analysis of Molecular Conformation, Torsion, and Dihedral Angles

The molecular conformation of this compound is largely defined by the spatial arrangement of its constituent phenyl and 2-amino-5-chlorobenzene rings. In the monoclinic polymorph, these two rings are twisted with respect to each other, subtending a significant dihedral angle.

| Parameter | Monoclinic Polymorph | Triclinic Polymorph |

| Dihedral Angle between Rings | 80.53(4)° | Not specified |

| r.m.s. deviation (all non-H atoms) | N/A | 0.1315 Å |

Supramolecular Assembly: Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound are held together by a network of intermolecular interactions, with hydrogen bonding playing a crucial role in the supramolecular assembly.

In the monoclinic polymorph, the most prominent feature of the crystal packing is the formation of centrosymmetric dimers. nih.goviucr.org These dimers are formed through pairs of strong O—H···N hydrogen bonds. nih.goviucr.org Specifically, the hydrogen atom of the oxime's hydroxyl group (O1—H1O) on one molecule forms a hydrogen bond with the nitrogen atom (N2) of an adjacent, centrosymmetrically related molecule. nih.gov The donor-acceptor distance for this interaction is 2.7411(16) Å. nih.gov This R22(6) ring motif is a key element in the supramolecular structure of the monoclinic form. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This analysis has been applied to the monoclinic polymorph of this compound to provide a detailed picture of the close contacts between molecules. nih.goviucr.org

Thermal Stability and Phase Transition Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are techniques used to study the thermal stability and phase behavior of materials. While specific TGA and DTA data for this compound is not detailed in the provided search results, the melting point of the related compound, 2-amino-5-chlorobenzophenone, is reported to be in the range of 97–101°C. The oxime derivative has a reported melting point of 390–393 K (117-120 °C). iucr.org This indicates the temperature at which the solid-to-liquid phase transition occurs. TGA would provide information on the decomposition temperature of the compound, while DTA would reveal other thermally induced events such as polymorphic transformations.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Chlorobenzophenone Oxime

Oxime Functional Group Reactivity in Organic Transformations

The oxime group (C=N-OH) is a cornerstone of this molecule's reactivity, participating in a range of important synthetic transformations. numberanalytics.comnumberanalytics.com Oximes are typically formed by the reaction of a ketone or aldehyde with hydroxylamine (B1172632). byjus.comtestbook.com In the case of 2-amino-5-chlorobenzophenone (B30270) oxime, it is prepared by reacting 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride. chembk.compatsnap.com

One of the most significant reactions of oximes is the Beckmann rearrangement , an acid-catalyzed conversion of an oxime into an amide. wikipedia.orgorganic-chemistry.org This rearrangement proceeds through the protonation of the hydroxyl group, followed by the migration of the group anti-periplanar to the nitrogen-oxygen bond. organic-chemistry.orgmasterorganicchemistry.com The resulting nitrilium ion is then attacked by water to form the amide. masterorganicchemistry.com This reaction is crucial in industrial processes, such as the synthesis of caprolactam, the precursor to Nylon 6. wikipedia.org For 2-amino-5-chlorobenzophenone oxime, the Beckmann rearrangement can yield substituted amides, which are valuable in medicinal chemistry.

Oximes can also be reduced to primary amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. byjus.com Furthermore, they can serve as precursors for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization of oxime radicals can lead to the formation of isoxazolines. nih.gov

The oxime functional group exists as a mixture of syn and anti isomers, which can sometimes be separated based on their differing physical properties, such as melting points. chembk.comsigmaaldrich.com The specific stereochemistry of the oxime can influence the outcome of subsequent reactions, particularly the Beckmann rearrangement. wikipedia.org

Transformations Involving the Aromatic Amino Moiety

The primary aromatic amino group (-NH2) in this compound significantly influences its reactivity and provides a handle for further molecular modifications. This group can undergo a variety of chemical transformations typical of anilines.

A key reaction of the amino group is its involvement in the synthesis of benzodiazepines, a class of psychoactive drugs. wikipedia.org For example, reaction with glycine (B1666218) or its derivatives can lead to the formation of a seven-membered diazepine (B8756704) ring. researchgate.netgoogle.com Chlordiazepoxide and lorazepam can be synthesized from 2-amino-5-chlorobenzophenone and its derivatives through multi-step processes involving the amino group. wikipedia.org

The amino group can also be acylated. For instance, it reacts with chloroacetyl chloride to form 2-chloroacetamido-5-chlorobenzophenone. google.comactascientific.com This amide can then be used in further synthetic steps, such as the construction of heterocyclic systems. actascientific.com The reactivity of the amino group is influenced by the electronic nature of other substituents on the aromatic ring. Electron-donating groups tend to increase the electron density at the amino group, enhancing its nucleophilicity and susceptibility to enzymatic transformations. researchgate.net

Reactions Pertaining to the Halogen Substituent

The chlorine atom at the 5-position of the benzophenone (B1666685) ring is another site for chemical modification, although it is generally less reactive than the oxime and amino groups. Halogen substituents on aromatic rings can participate in various reactions, including nucleophilic aromatic substitution and cross-coupling reactions.

In the context of electrophilic aromatic substitution, halogens are deactivating yet ortho-, para-directing. quora.com However, the reactivity of the chlorine atom in this compound is more relevant in nucleophilic substitution and metal-catalyzed coupling reactions. For instance, under certain conditions, the chlorine atom can be displaced by a nucleophile.

The presence of the halogen can also influence the regioselectivity of reactions occurring at other parts of the molecule. For example, in hydroalumination reactions of halogen-substituted phenylalkynes, intramolecular interactions between the aluminum and the halogen can hinder condensation reactions. nih.gov While direct reactions involving the chlorine atom of this compound are not extensively documented in the provided context, its electronic and steric influence on the reactivity of the rest of the molecule is significant.

Regioselective and Stereoselective Pathways of Reaction

The presence of multiple reactive sites on this compound necessitates careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for a reaction to occur at one position over another. youtube.com In the case of this molecule, the relative reactivity of the oxime, amino, and chloro groups dictates the initial site of reaction. For example, acylation with chloroacetyl chloride selectively occurs at the more nucleophilic amino group rather than the oxime hydroxyl or the aromatic ring. actascientific.com The conditions for the Beckmann rearrangement can also be tuned to favor the migration of one aryl group over the other, leading to different amide regioisomers.

Stereoselectivity is the preference for the formation of one stereoisomer over another. youtube.com The Beckmann rearrangement is a classic example of a stereospecific reaction, where the migrating group is the one positioned anti to the leaving group on the oxime nitrogen. wikipedia.org Therefore, the initial syn or anti configuration of the oxime determines the structure of the resulting amide. It is possible to interconvert the β-oxime to the α-oxime by heating it in a suitable solvent like chlorobenzene (B131634) or xylene, which can be advantageous for controlling the outcome of subsequent reactions. google.com

The synthesis of benzodiazepines from 2-amino-5-chlorobenzophenone derivatives also involves steps where the stereochemistry can be critical for the biological activity of the final product.

Kinetic and Mechanistic Studies of this compound Reactions

Kinetic and mechanistic studies provide valuable insights into the reaction pathways of this compound and its derivatives. For instance, the acid hydrolysis of diazepam, which involves the intermediate 2-(N-methylamino)-5-chlorobenzophenone, has been studied kinetically. nih.gov These studies revealed the formation of several unexpected products, including 2-amino-5-chlorobenzophenone, through complex reaction pathways involving methyl transfers and chlorination. nih.govuba.ar

The base-catalyzed hydrolysis of diazepam has also been investigated, leading to the identification of 2-(methylamino)-5-chlorobenzophenone imine as a novel product. nih.gov The formation of this imine relative to the corresponding ketone was found to increase with higher concentrations of sodium hydroxide (B78521). nih.gov

Kinetic studies on the hydrolysis of substituted benzophenone imines have shown that both electron-donating and electron-withdrawing groups on the benzophenone moiety influence the rate of hydrolysis. d-nb.info Mechanistic investigations into the aerobic oxidation of o-aminophenol catalyzed by copper(II) complexes have shown that the reaction rates are dependent on the catalyst concentration, suggesting a complex mechanism involving multinuclear copper species. rsc.org

While specific kinetic data for reactions of this compound itself are not detailed in the provided search results, the studies on related compounds highlight the complexity of the reaction mechanisms and the importance of reaction conditions in determining the product distribution.

Strategic Utility of 2 Amino 5 Chlorobenzophenone Oxime As a Synthetic Building Block

Precursor in Pharmaceutical Intermediates Synthesis

2-Amino-5-chlorobenzophenone (B30270) oxime is a pivotal intermediate in the synthesis of various pharmaceutical agents, particularly those within the psychotherapeutic class. guidechem.com Its structural framework, featuring a substituted benzophenone (B1666685) core with an oxime functional group, makes it a versatile precursor for constructing complex heterocyclic systems. wum.edu.pl The compound is typically prepared through the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine (B1172632) hydrochloride. guidechem.compatsnap.com This starting material, 2-amino-5-chlorobenzophenone, can itself be synthesized via methods like the reduction of a substituted isoxazole (B147169). wikipedia.org The oxime exists as α- and β-isomers (also referred to as syn and anti isomers), and the specific isomer can be crucial for subsequent reactions. erowid.orggoogle.comsigmaaldrich.com The β-oxime can be converted to the α-oxime by heating it in a solvent such as chlorobenzene (B131634) or xylene. google.com The utility of 2-amino-5-chlorobenzophenone and its derivatives extends to the synthesis of compounds with skeletal muscle relaxant properties and other central nervous system (CNS) activities. researchgate.netsciencemadness.org

Facilitation of 1,4-Benzodiazepine (B1214927) Ring System Formation

The molecular architecture of 2-amino-5-chlorobenzophenone oxime is particularly well-suited for the synthesis of the 1,4-benzodiazepine nucleus, which is the core structure of a major class of psychoactive drugs. wum.edu.plpatsnap.com The presence of the amino group and the oxime function allows for sequential reactions that build the seven-membered diazepine (B8756704) ring. wikipedia.orgerowid.org This strategic placement of reactive sites enables cyclization reactions that are fundamental to forming benzodiazepines. ajrconline.org The oxime group, particularly the α-oxime, is important in the preparation of medicinally valuable 3-hydroxy-5-aryl-1,4-benzodiazepin-2-ones. google.com

This compound serves as a direct precursor in the synthesis of chlordiazepoxide. In a common synthetic pathway, 2-amino-5-chlorobenzophenone is first oximated using hydroxylamine. wikipedia.org The resulting this compound is then treated with chloroacetyl chloride in acetic acid. wikipedia.org This step yields 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide. wikipedia.org The final step involves a reaction with methylamine (B109427), which induces a ring expansion and rearrangement to form chlordiazepoxide. wikipedia.org

The synthesis of diazepam can also commence from this compound. erowid.orgajrconline.org In one pathway, the β-oxime of 2-amino-5-chlorobenzophenone is acylated with chloroacetyl chloride. erowid.org This is typically performed in dioxane with sodium hydroxide (B78521) to maintain a neutral or slightly alkaline condition. erowid.org The resulting 2-chloroacetamido-5-chlorobenzophenone β-oxime undergoes cyclization upon treatment with a base, forming a seven-membered amine oxide ring, specifically 7-chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one 4-oxide. erowid.org Subsequent reduction of this N-oxide, for instance with phosphorus trichloride, yields diazepam. erowid.org Another approach involves the methylation of the amino group of the oxime with dimethyl sulfate (B86663) before proceeding with the acylation and cyclization steps. ajrconline.org

Table 1: Synthetic Route to Diazepam from 2-Amino-5-chlorobenzophenone β-oxime

| Step | Reactant(s) | Reagents | Product | Reference |

| 1 | 2-Amino-5-chlorobenzophenone β-oxime | Chloroacetyl chloride, 3N Sodium Hydroxide | 2-Chloroacetamido-5-chlorobenzophenone β-oxime | erowid.org |

| 2 | 2-Chloroacetamido-5-chlorobenzophenone β-oxime | Base (e.g., NaOH) | 7-Chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one 4-oxide | erowid.org |

| 3 | 7-Chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one 4-oxide | Phosphorus trichloride | Diazepam | erowid.org |

The synthesis of prazepam utilizes 2-amino-5-chlorobenzophenone as the foundational molecule. The process involves the acylation of 2-amino-5-chlorobenzophenone with cyclopropanecarbonyl chloride in the presence of triethylamine. wikipedia.org The subsequent product is reduced using lithium aluminum hydride to yield 2-cyclopropylmethylamino-5-chlorobenzhydrol, which is then oxidized with manganese dioxide to form prazepam. wikipedia.org

For the synthesis of lorazepam, a derivative, 2-amino-2′,5-dichlorobenzophenone, is used as the starting material. wikipedia.org This precursor is first reacted with hydroxylamine to form the corresponding oxime. wikipedia.orggoogle.com The oxime is then reacted with chloroacetyl chloride to produce 6-chloro-2-chloromethyl-4-(2′-chlorophenyl)quinazolin-3-oxide. wikipedia.org A subsequent ring expansion and rearrangement with methylamine forms 7-chloro-2-methylamino-5-(2′-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide. wikipedia.org This intermediate undergoes acetylation and hydrolysis steps to ultimately yield lorazepam. wikipedia.org

Applications in the Synthesis of Other Psychoactive Agents

Beyond its central role in benzodiazepine (B76468) synthesis, this compound and its parent compound are valuable starting materials for other psychoactive agents. guidechem.comajrconline.org The chemical reactivity of the aminobenzophenone structure allows for the synthesis of a wide array of heterocyclic compounds with potential CNS activity. wum.edu.plsciencemadness.org Derivatives of 2-amino-5-chlorobenzophenone have been investigated for various pharmacological activities, including skeletal muscle relaxant effects. researchgate.netsciencemadness.org The synthesis of novel derivatives often involves modifying the amino group or other parts of the benzophenone skeleton to explore new therapeutic possibilities. sciencemadness.orgresearchgate.net

Derivatization for Skeletal Muscle Relaxant Agents

2-Amino-5-chlorobenzophenone and its oxime derivatives serve as crucial precursors in the synthesis of various pharmacologically active agents, including skeletal muscle relaxants. scilit.comarabjchem.orgsciencemadness.org The core structure of 2-amino-5-chlorobenzophenone is a key pharmacophore for central nervous system (CNS) activity, and its derivatives are explored to develop drugs with improved therapeutic indices. arabjchem.orgsciencemadness.org

One notable application is in the synthesis of benzodiazepines, a class of drugs known for their anxiolytic, sedative, and muscle relaxant properties. wikipedia.org For instance, 2-amino-5-chlorobenzophenone is a starting material in the synthesis of prazepam and lorazepam. wikipedia.org The synthesis of chlordiazepoxide also begins with the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine to form the corresponding oxime. wikipedia.org

Researchers have synthesized a series of novel 2-amino-5-chlorobenzophenone derivatives and evaluated their potential as skeletal muscle relaxants. arabjchem.orgscribd.com These derivatives were prepared by reacting 2-(chloroacetamido)-5-chlorobenzophenone with various aniline (B41778) derivatives. arabjchem.org The resulting compounds were screened for their skeletal muscle relaxant activity, with several derivatives showing significant effects. arabjchem.orgscribd.com Notably, the derivative bearing an o-toluidine (B26562) substituent demonstrated the highest activity. arabjchem.orgscribd.com

The synthesis of these derivatives often involves conventional heating or microwave irradiation methods, with the latter generally providing better yields. arabjchem.org The physicochemical properties of these synthesized compounds, such as their partition coefficient (log P), are often evaluated to predict their ability to cross the blood-brain barrier and exhibit CNS activity. arabjchem.orgsciencemadness.org

Table 1: Examples of 2-Amino-5-chlorobenzophenone Derivatives with Skeletal Muscle Relaxant Activity

| Compound | Substituent | Synthesis Method | Key Findings |

| 3a-3g | Various aniline derivatives | Conventional and Microwave | All derivatives showed significant skeletal muscle relaxant activity. arabjchem.org |

| 3e | o-toluidine | Conventional and Microwave | Possessed the highest skeletal muscle relaxant activity among the tested derivatives. arabjchem.orgscribd.com |

Role in Agrochemical Development

While the primary focus of research on 2-amino-5-chlorobenzophenone and its oxime has been in the pharmaceutical sector, its structural motifs have relevance in the development of agrochemicals. The development of novel pesticides is an ongoing process to address issues of resistance and environmental impact. nih.gov Although direct examples of this compound in commercially available agrochemicals are not prominent in the provided search results, the chemical scaffolds derived from it are common in bioactive molecules. The synthesis of various heterocyclic compounds, which forms the basis for many agrochemicals, can be achieved using this starting material. Further research could explore the potential of its derivatives as fungicides, herbicides, or insecticides.

Contributions to Advanced Materials Synthesis (e.g., Polymers, Dyes, Non-linear Optical Materials)

2-Amino-5-chlorobenzophenone and its derivatives have shown potential in the field of advanced materials, particularly in the development of non-linear optical (NLO) materials. researchgate.netresearchgate.net NLO materials are crucial for applications in optical communications, optical computing, and frequency conversion. jhuapl.edu

Single crystals of 2-amino-5-chlorobenzophenone (2A-5CB) have been grown and characterized for their NLO properties. researchgate.net These crystals exhibit second-harmonic generation (SHG) efficiency, which is a key characteristic of NLO materials. researchgate.net Studies have shown that the SHG efficiency of 2A-5CB crystals is approximately three times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO material. researchgate.net The computed first-order hyperpolarizability value of 2-amino-5-chlorobenzophenone also suggests its potential for producing second harmonic generation. researchgate.net

The synthesis of semicarbazone derivatives of 2-amino-5-chlorobenzophenone has also been explored to create new organic NLO crystals. researchgate.net Benzophenones, in general, are also utilized in the manufacturing of dyes. researchgate.net The structural features of 2-amino-5-chlorobenzophenone, including the presence of amino and chloro substituents on the benzophenone framework, can be modified to tune the optical and electronic properties of resulting materials.

Table 2: Non-linear Optical Properties of 2-Amino-5-chlorobenzophenone (2A-5CB)

| Property | Value/Finding | Reference |

| Crystal Growth Method | Slow solvent evaporation | researchgate.net |

| Second Harmonic Generation (SHG) Efficiency | ~3 times that of KDP | researchgate.net |

| UV-vis Cut-off Wavelength | 390 nm | researchgate.net |

| First-order Hyperpolarizability | Suggests potential for SHG | researchgate.net |

Heterocyclic Synthesis via this compound Scaffolding

2-Amino-5-chlorobenzophenone and its oxime are highly valuable synthons for the construction of a wide variety of heterocyclic compounds. researchgate.net The presence of reactive functional groups allows for cyclization reactions to form fused ring systems.

One of the most significant applications is in the synthesis of 1,4-benzodiazepines, a class of seven-membered heterocyclic compounds with a broad range of biological activities. actascientific.comresearchgate.net The reaction of 2-amino-5-chlorobenzophenone with different reagents can lead to the formation of various benzodiazepine derivatives. wikipedia.org For example, reaction with glycine (B1666218) ethyl ester leads to the formation of a benzodiazepine-2-one. researchgate.net

Furthermore, 2-aminobenzophenones are precursors for the synthesis of other important heterocyclic systems such as quinazolines, quinazolinones, and quinoxalinones. researchgate.netnih.govthieme-connect.deresearchgate.netnih.gov For instance, 2-amino-5-chlorobenzophenone can be used to synthesize 6-chloro-4-phenylquinazoline (B31862) derivatives. wikipedia.org The synthesis of quinazolinones can be achieved through various methods, including the reaction of 2-aminobenzamides with a C1 source. researchgate.net

The versatility of this compound as a scaffold allows for the generation of diverse molecular architectures, which is a key strategy in drug discovery and materials science.

Table 3: Examples of Heterocyclic Systems Synthesized from 2-Amino-5-chlorobenzophenone and its Derivatives

| Heterocyclic System | Synthetic Precursor | Key Reaction |

| 1,4-Benzodiazepines | 2-Amino-5-chlorobenzophenone | Reaction with amino acids or their derivatives |

| Quinazolines | 2-Amino-5-chlorobenzophenone | Reaction with appropriate reagents to form the pyrimidine (B1678525) ring |

| Quinazolinones | 2-Aminobenzamides (derived from 2-aminobenzophenones) | Cyclization with a C1 source |

| Chlordiazepoxide | This compound | Reaction with chloroacetyl chloride followed by methylamine |

Structure Activity Relationship Sar and Derivative Design for Biological Relevance

Rational Design and Synthesis of Novel 2-Amino-5-chlorobenzophenone (B30270) Oxime Derivatives

The rational design of novel derivatives of 2-Amino-5-chlorobenzophenone oxime begins with the parent compound, 2-amino-5-chlorobenzophenone. This starting material is a versatile building block for creating a library of structurally diverse compounds nih.gov. A common synthetic strategy involves the acylation of the 2-amino group. For instance, treatment of 2-amino-5-chlorobenzophenone with chloroacetyl chloride yields the intermediate 2-(chloroacetamido)-5-chlorobenzophenone researchgate.netresearchgate.net. This intermediate serves as a key platform for introducing further diversity.

The subsequent reaction of 2-(chloroacetamido)-5-chlorobenzophenone with various substituted anilines allows for the systematic modification of the molecule's periphery. This approach, which can be conducted using both conventional heating and microwave irradiation methods, leads to a series of novel 2-amino-5-chlorobenzophenone derivatives with varying substituents on the aniline (B41778) ring researchgate.netresearchgate.net. The oxime functionality can be introduced by reacting the parent benzophenone (B1666685) with hydroxylamine (B1172632) hydrochloride iucr.orgpatsnap.com. This systematic approach enables researchers to fine-tune the steric and electronic properties of the final compounds to probe their interaction with biological targets.

The synthesis of the core oxime is achieved through the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) in an ethanol (B145695) solvent. The mixture is typically refluxed to drive the reaction to completion nih.goviucr.org.

Table 1: Synthesis of 2-Amino-5-chlorobenzophenone Derivatives (3a-3g) This table outlines the synthesis of a series of derivatives from 2-(chloroacetamido)-5-chlorobenzophenone and various anilines, highlighting the yields obtained via microwave synthesis.

| Compound | Aniline Derivative Used | Yield (%) (Microwave Method) |

| 3a | Aniline | 85 |

| 3b | 4-Chloroaniline | 82 |

| 3c | 4-Methylaniline | 88 |

| 3d | 4-Methoxyaniline | 86 |

| 3e | 2-Methylaniline | 90 |

| 3f | 2-Methoxyaniline | 84 |

| 3g | 2-Chloroaniline | 80 |

| Data sourced from Singh et al. (2015) researchgate.net. |

Conformational Analysis and Electronic Effects of Substituents on Biological Activity

The three-dimensional structure and electronic landscape of this compound derivatives are critical determinants of their biological activity. X-ray crystallography studies of the parent oxime reveal a distinct molecular conformation characterized by a significant twist between the phenyl and the 2-amino-5-chlorobenzene rings. The dihedral angle between these two rings is approximately 80.53° nih.goviucr.org. This non-planar arrangement is a key structural feature that will influence how the molecule fits into a biological receptor or enzyme active site. In the crystalline state, these molecules form centrosymmetric dimers through strong O—H⋯N hydrogen bonds nih.goviucr.org.

The biological activity of these compounds is profoundly influenced by the electronic effects of their substituents. The introduction of either electron-donating groups (EDG) or electron-withdrawing groups (EWG) can alter the molecule's electrostatic potential, polarity, and ability to participate in hydrogen bonding or other non-covalent interactions mdpi.comnih.gov. For example, acylation of an amino group converts it from an electron-donating substituent to an electron-withdrawing one chemicalbook.com. This change modifies the electron density distribution across the aromatic rings, which can directly impact binding affinity to a target protein. The stability and reactivity of the derivatives, along with properties like lipophilicity and bioavailability, are governed by these electronic effects nih.gov.

The interplay between substituents and the core structure affects the energy of the frontier molecular orbitals (HOMO and LUMO). Attaching an EWG typically lowers both HOMO and LUMO energy levels, which can reduce the energy gap and enhance charge transport properties, potentially influencing reactivity and biological function nih.gov.

In Silico Approaches to SAR: Computational Prediction of Molecular Properties

In silico methods are indispensable tools for rationally guiding the design of new derivatives and understanding their structure-activity relationships. Computational studies allow for the prediction of various molecular properties before undertaking costly and time-consuming synthesis. These approaches include the calculation of physicochemical parameters essential for drug-likeness, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors researchgate.netresearchgate.net. These parameters are crucial for predicting a molecule's potential for good bioavailability and its ability to cross biological membranes like the blood-brain barrier (BBB) researchgate.net.

Furthermore, computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify potential liabilities early in the drug discovery process researchgate.net. These in silico predictions, when used in conjunction with experimental data, create an efficient feedback loop for optimizing lead compounds.

Correlation of Structural Modifications with Functional Biological Endpoints

The ultimate goal of derivative design is to correlate specific structural changes with desired biological outcomes. The 2-amino-5-chlorobenzophenone scaffold has been explored for several therapeutic applications, most notably for its CNS and antimalarial properties.

CNS Activity: Derivatives of 2-aminobenzophenone are widely recognized as precursors to benzodiazepines and are investigated for their own CNS activities, including skeletal muscle relaxant effects chemicalbook.comresearchgate.net. A study on a series of 2-amino-5-chlorobenzophenone derivatives, synthesized by reacting 2-(chloroacetamido)-5-chlorobenzophenone with various anilines, demonstrated significant skeletal muscle relaxant activity. The potency of these compounds was found to be dependent on the nature and position of the substituent on the aniline ring. Notably, the derivative bearing an o-toluidine (B26562) substituent (Compound 3e) exhibited the highest activity in the series, indicating that steric and electronic factors introduced by the methyl group in the ortho position are favorable for this specific biological endpoint researchgate.net.

Antimalarial Properties: The benzophenone scaffold has also been investigated for activity against malaria parasites (Plasmodium falciparum). Research into 2,5-diaminobenzophenones revealed that acylation of the 5-amino group led to compounds with significant antimalarial activity, though often accompanied by high cytotoxicity chemicalbook.com. A subsequent rational design approach sought to improve the selectivity index (the ratio of cytotoxicity to antimalarial activity). This was achieved by replacing the 5-acylamino moiety with a simple chlorine atom and systematically modifying the 2-acylamino residue nih.gov. This strategy effectively uses the 2-amino-5-chlorobenzophenone core. The conversion of the 5-amino group (an EDG) to a 5-acylamino group (an EWG) was shown to be a key factor, with N-modified compounds being up to 70-fold more active than the parent 5-amino derivative chemicalbook.com. The di-isopropyl urea derivative was identified as a particularly potent and selective compound chemicalbook.com. This demonstrates a clear SAR where modifications at both the 2- and 5-positions are crucial for modulating antimalarial efficacy and reducing off-target cytotoxicity chemicalbook.comnih.gov.

Table 2: Antimalarial Activity of a Benzophenone Derivative

| Compound | Description | IC₅₀ (Plasmodium falciparum) | Selectivity Index (CC₅₀/IC₅₀) |

| 1 | Di-isopropyl urea derivative | 110 nM | 36 |

| 2 | Parent 5-amino derivative | 6.5 µM | Not Specified |

| Data sourced from ChemicalBook, referencing studies on 2,5-diaminobenzophenones chemicalbook.com. |

Computational and Theoretical Chemistry Insights into 2 Amino 5 Chlorobenzophenone Oxime

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure)

Detailed quantum mechanical studies, such as those employing Density Functional Theory (DFT) for comprehensive geometry optimization and electronic structure analysis of 2-amino-5-chlorobenzophenone (B30270) oxime, are not extensively available in the current body of scientific literature. However, the precise molecular geometry in the solid state has been determined through X-ray crystallography.

A monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime has been synthesized and its crystal structure elucidated at 90 K. nih.gov The molecular conformation is characterized by the twisting of the phenyl and 2-amino-5-chloro benzene (B151609) rings relative to the oxime group. nih.gov The dihedral angle between these two rings is a significant feature of its three-dimensional structure. nih.gov An intramolecular hydrogen bond between the amino group and the oxime's oxygen atom helps to stabilize the conformation. nih.gov In the crystal lattice, molecules form centrosymmetric dimers through strong intermolecular hydrogen bonds between the oxime's hydroxyl group and the nitrogen atom of a neighboring molecule. nih.gov

Table 1: Selected Crystallographic Data for a Monoclinic Polymorph of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁ClN₂O |

| Crystal System | Monoclinic |

| Dihedral Angle between Rings | 80.53 (4)° |

| Intramolecular H-bond (N-H···O) | Present |

| Intermolecular H-bond (O-H···N) | Forms centrosymmetric dimers |

Data sourced from crystallographic studies. nih.gov

While this experimental data provides a foundational understanding of the molecule's geometry, dedicated DFT studies would be necessary to explore its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and potential as a precursor in chemical syntheses.

Prediction of Spectroscopic Signatures and Conformational Preferences

The solid-state conformational preferences of this compound have been established through X-ray crystallography, revealing a specific arrangement of its phenyl and substituted benzene rings. nih.gov This experimental data confirms the existence of at least one stable conformation. The molecule exists as both syn and anti isomers. sigmaaldrich.com

However, comprehensive computational studies aimed at predicting the full range of spectroscopic signatures (such as IR, Raman, and NMR spectra) for this compound are not readily found in the literature. Such predictions, typically carried out using methods like DFT, would allow for a more detailed comparison between theoretical and experimental spectra, aiding in the structural elucidation and characterization of the compound in various states. Furthermore, computational conformational analysis could identify other low-energy conformers that may exist in solution or in the gas phase.

Elucidation of Reaction Mechanisms through Computational Modeling

There is a notable absence of published research detailing the use of computational modeling to elucidate the reaction mechanisms of this compound. This compound serves as a key intermediate in the synthesis of psychotherapeutic agents like chlordiazepoxide and oxazolam. nih.govchemicalbook.com The reaction to form the oxime involves the treatment of 2-amino-5-chlorobenzophenone with hydroxylamine (B1172632) hydrochloride. patsnap.com

Computational modeling of this and subsequent reactions could provide valuable insights into the reaction pathways, transition states, and activation energies involved. This understanding would be highly beneficial for optimizing reaction conditions, improving yields, and minimizing byproducts in the synthesis of benzodiazepines and other related heterocyclic compounds. For instance, understanding the mechanism of the cyclization reactions that this compound undergoes would be of significant academic and industrial interest.

Predictive Models for Drug-likeness and Pharmacokinetic Parameters (e.g., Blood-Brain Barrier Penetration)

Specific predictive models for the drug-likeness and pharmacokinetic parameters, including Absorption, Distribution, Metabolism, and Excretion (ADME) properties, of this compound have not been detailed in the reviewed scientific literature. While this compound is a precursor to drugs, its own drug-like properties have not been the subject of focused computational studies.

In silico tools are frequently used to predict the potential of a compound to be developed into a drug. These models assess properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors to determine compliance with established criteria for drug-likeness. Furthermore, predictive models for blood-brain barrier (BBB) penetration are crucial for compounds intended to have central nervous system activity. nih.govfrontiersin.org For derivatives of the parent compound, 2-amino-5-chlorobenzophenone, some in silico ADME predictions have been performed to assess their potential for good bioavailability. researchgate.net However, similar dedicated studies for the oxime are not available.

Table 2: General Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁ClN₂O | ncats.io |

| Molecular Weight | 246.69 g/mol | ncats.io |

| Stereochemistry | Achiral (exists as E/Z isomers) | ncats.io |

Data sourced from public chemical databases.

A comprehensive in silico evaluation of this compound would be necessary to predict its pharmacokinetic profile and potential for further development or modification into a therapeutic agent.

Analytical Methodologies and Quality Assurance in Research

Chromatographic Techniques for Separation and Purity Monitoring

Chromatographic methods are indispensable for the separation and purity assessment of 2-Amino-5-chlorobenzophenone (B30270) oxime and its precursors. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly utilized techniques.

Thin Layer Chromatography (TLC): TLC is a versatile and rapid technique often used for monitoring the progress of the synthesis of 2-Amino-5-chlorobenzophenone oxime from 2-Amino-5-chlorobenzophenone. For instance, the completion of the reaction between 2-Amino-5-chlorobenzophenone and hydroxylamine (B1172632) hydrochloride can be monitored by TLC using a mobile phase of ethyl acetate (B1210297) and hexane (B92381) (3:7 v/v), where the product has a specific retention factor (Rf) of 0.25. jocpr.com Similarly, in the synthesis of related benzophenone (B1666685) derivatives, TLC is employed to confirm the formation of products. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the quantitative analysis and purity determination of this compound and its related compounds. While specific HPLC methods for the oxime are not extensively detailed in publicly available literature, methods for its precursor, 2-Amino-5-chlorobenzophenone, provide a strong foundation. A reverse-phase HPLC method with a C18 or Newcrom R1 column is suitable for the analysis of 2-Amino-5-chlorobenzophenone. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Commercial standards of this compound are available with a purity of ≥98% as determined by HPLC, indicating the existence of validated analytical methods. sigmaaldrich.com Furthermore, HPLC is crucial for the analysis of impurities in the final API, such as in diazepam, where 2-Amino-5-chlorobenzophenone is a potential impurity. jocpr.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 or C18 | sielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

| Application | Purity analysis, isolation of impurities, pharmacokinetics | sielc.com |

Advanced Spectrometric Methods for Quantitative Analysis

Spectrometric methods are vital for the structural elucidation and quantitative analysis of this compound. Techniques such as Ultraviolet-Visible (UV-Vis) Spectroscopy and Mass Spectrometry (MS) are routinely used.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the identification and structural characterization of this compound and its impurities. The electron ionization mass spectrum of the precursor, 2-Amino-5-chlorobenzophenone, is well-documented. nih.gov In the analysis of diazepam hydrolysis, a novel product, 2-(methylamino)-5-chlorobenzophenone imine, was characterized using high-performance liquid chromatography combined with mass spectrometry. nih.gov

Impurity Profiling and Identification Strategies

The identification and control of impurities in the synthesis of this compound are critical for ensuring the quality of the final pharmaceutical products. Impurities can arise from starting materials, intermediates, by-products, or degradation products.

The synthesis of diazepam, which involves 2-Amino-5-chlorobenzophenone as a starting material, provides insights into potential impurities. jocpr.com For example, the condensation of 2-Amino-5-chlorobenzophenone with glycine (B1666218) ethyl ester hydrochloride can lead to the formation of 7-chloro-5-phenyl-1H-benzo[e] sielc.comimpurity.comdiazepin-2(3H)-one. jocpr.com Another potential impurity is formed from the neat condensation of 2-Amino-5-chlorobenzophenone with urea. jocpr.com The acylation of related intermediates can also introduce impurities. jocpr.com A comprehensive impurity profiling strategy involves the synthesis and characterization of potential impurities to be used as reference standards in analytical methods.

| Impurity Name | Origin | Reference |

|---|---|---|

| 7-chloro-5-phenyl-1H-benzo[e] sielc.comimpurity.comdiazepin-2(3H)-one | Condensation with glycine ethyl ester hydrochloride | jocpr.com |

| Quinazolin-2-one derivative | Condensation with urea | jocpr.com |

| Acylated by-products | Acylation of related intermediates | jocpr.com |

Development of Process Analytical Technology (PAT) for Real-time Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. americanpharmaceuticalreview.comnih.gov The implementation of PAT in the synthesis of pharmaceutical intermediates like this compound can lead to improved process understanding, efficiency, and consistency.

While specific applications of PAT for the real-time monitoring of this compound synthesis are not widely reported, the principles of PAT are highly applicable. In-situ spectroscopic techniques such as mid-infrared (mid-IR) and Raman spectroscopy can be used to monitor the concentrations of reactants, intermediates, and the product in real-time. americanpharmaceuticalreview.com For instance, in-situ mid-IR spectroscopy can track unstable reaction intermediates in complex multi-step reactions, providing valuable insights into the reaction mechanism. americanpharmaceuticalreview.com This real-time data allows for better process control, ensuring that the reaction proceeds to completion and minimizing the formation of impurities. The ultimate goal of PAT is to move from testing for quality to building quality into the process, which is a critical aspect of modern pharmaceutical manufacturing. americanpharmaceuticalreview.com

Environmental Impact and Safety Considerations in Research and Development

Hazard Identification and Risk Mitigation Protocols for Laboratory Handling

In a laboratory setting, handling 2-Amino-5-chlorobenzophenone (B30270) oxime requires strict adherence to safety protocols to minimize exposure and mitigate potential risks.

Hazard Identification:

The compound is classified as hazardous. fishersci.com Key hazards include:

Skin Irritation: May cause skin irritation upon contact. cdhfinechemical.com

Eye Irritation: Can lead to serious eye irritation. cdhfinechemical.com

Respiratory Irritation: May cause respiratory irritation if inhaled. cdhfinechemical.com

Risk Mitigation Protocols:

To ensure a safe laboratory environment, the following risk mitigation measures are essential: fishersci.comcdhfinechemical.comlgcstandards.com

Personal Protective Equipment (PPE):

Eye Protection: Safety glasses with side-shields or goggles are mandatory to prevent eye contact. fishersci.comlgcstandards.com

Hand Protection: Impervious gloves that comply with EC Directive 89/686/EEC and the EN374 standard should be worn. lgcstandards.com It is crucial to inspect gloves before use and employ proper glove removal techniques. cdhfinechemical.com

Body Protection: Wear appropriate protective clothing to avoid skin contact. lgcstandards.com

Engineering Controls:

Ventilation: Adequate ventilation systems, including eyewash stations, must be in place. lgcstandards.com Work should be conducted in areas with appropriate exhaust ventilation, especially where dust formation is possible. cdhfinechemical.com

Safe Handling Practices:

Avoid contact with skin, eyes, and clothing. lgcstandards.com

Do not breathe dust, vapors, or mists. cdhfinechemical.comlgcstandards.com

Refrain from eating, drinking, or smoking in the handling area. lgcstandards.com

Contaminated clothing should be removed and washed before reuse. lgcstandards.com

Emergency Procedures:

In case of skin contact: Wash off with soap and plenty of water and seek medical advice. cdhfinechemical.com

In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, including under the eyelids, and consult a physician. cdhfinechemical.comlgcstandards.com

In case of inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention. cdhfinechemical.com

In case of ingestion: Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person. cdhfinechemical.com

Storage and Disposal:

Store in a dry, cool, and well-ventilated place in tightly closed original containers. lgcstandards.com

Dispose of the compound and its containers in accordance with applicable laws and good laboratory practices. cdhfinechemical.com

Biotransformation and Environmental Fate Studies

Understanding the biotransformation and environmental fate of 2-Amino-5-chlorobenzophenone oxime is critical to assessing its potential ecological impact. As a derivative of 2-amino-5-chlorobenzophenone (ACB), which is a known photo-degradation product of several benzodiazepines, its behavior in aquatic environments is of particular interest. rsc.orgresearchgate.net

Studies on the biotransformation of a related compound, Z-2-amino-5-chlorobenzophenoneamidinohydrazone, have shown that after administration to rats, the majority of the substance is excreted in the feces. nih.gov Metabolites are formed through hydroxylation and subsequent glucuronidation. nih.gov

Research on the biotransformation of ACB by riverine bacterio-plankton has revealed that its degradation is influenced by the presence of other organic substrates. rsc.orgresearchgate.net In one study, the removal of ACB was significant in river water, with mineralization of the amine substituent confirmed by an increase in ammonium (B1175870) concentration. rsc.orgresearchgate.net This suggests that indigenous microbial communities are capable of metabolizing this compound. rsc.orgresearchgate.net The degradation of diazepam to ACB, followed by the mineralization of ACB, is proposed as a primary removal pathway for these types of contaminants in freshwater environments. rsc.orgplymouth.ac.uk

The environmental fate of such compounds is influenced by processes like photo-degradation, biodegradation, hydrolysis, and sorption. researchgate.net Natural attenuation processes can reduce their environmental concentrations and bioavailability. researchgate.net

Sustainable Chemistry Practices in Synthesis and Waste Minimization

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact.

Sustainable Synthesis: